3-Bromo-6-chloro-2-hydroxybenzoic acid
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Overview
Description
3-Bromo-6-chloro-2-hydroxybenzoic acid is an organic compound with the molecular formula C7H4BrClO3. It is a derivative of benzoic acid, featuring bromine, chlorine, and hydroxyl functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloro-2-hydroxybenzoic acid typically involves the bromination and chlorination of 2-hydroxybenzoic acid (salicylic acid). The process can be carried out under controlled conditions to ensure selective substitution at the desired positions on the aromatic ring. Common reagents used include bromine (Br2) and chlorine (Cl2) in the presence of a catalyst or under UV light to facilitate the halogenation reactions .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-chloro-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can replace the halogens.
Oxidation: Agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize the hydroxyl group.
Reduction: Reducing agents like sodium borohydride (NaBH4) can reduce the hydroxyl group.
Major Products: The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce complex biaryl structures .
Scientific Research Applications
3-Bromo-6-chloro-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and pharmaceuticals.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-2-hydroxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms can enhance its binding affinity to certain molecular targets, influencing biochemical pathways .
Comparison with Similar Compounds
- 3-Bromo-2-chloro-6-hydroxybenzoic acid
- 2-Bromo-6-hydroxybenzoic acid
- 3-Bromo-2-hydroxybenzoic acid
Comparison: 3-Bromo-6-chloro-2-hydroxybenzoic acid is unique due to the specific positions of the bromine and chlorine atoms, which influence its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it valuable for specific applications .
Properties
Molecular Formula |
C7H4BrClO3 |
---|---|
Molecular Weight |
251.46 g/mol |
IUPAC Name |
3-bromo-6-chloro-2-hydroxybenzoic acid |
InChI |
InChI=1S/C7H4BrClO3/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,10H,(H,11,12) |
InChI Key |
VAVUGJVTBJBTNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C(=O)O)O)Br |
Origin of Product |
United States |
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